molecular formula C15H9BrN2O3S2 B2483183 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide CAS No. 477547-64-1

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide

Cat. No.: B2483183
CAS No.: 477547-64-1
M. Wt: 409.27
InChI Key: BUUVXJPDQPLXCC-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide is a synthetic small molecule of high interest in medicinal chemistry and oncology research. Compounds featuring the benzo[d][1,3]dioxole (piperonyl) scaffold fused with a thiazole ring have demonstrated significant potential in scientific research, particularly as agents with antitumor properties . Research on analogous structures has shown that such molecules can induce apoptosis (programmed cell death) and cause cell cycle arrest in specific phases, such as S-phase and G2/M-phase, in various human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) . Furthermore, the benzo[d][1,3]dioxol-5-yl group has been identified in other chemical series as a key pharmacophore for inhibiting angiogenesis and overcoming multi-drug resistance in cancer by inhibiting the P-glycoprotein (P-gp) efflux pump . The presence of the 5-bromothiophene carboxamide moiety in this molecule suggests potential for unique target binding and improved pharmacokinetic properties. This product is intended for research purposes, such as in vitro cell-based assays, mechanism of action studies, and as a lead compound for the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3S2/c16-13-4-3-12(23-13)14(19)18-15-17-9(6-22-15)8-1-2-10-11(5-8)21-7-20-10/h1-6H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUVXJPDQPLXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the bromination of the thiophene ring and subsequent amide formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide involves several molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural features, substituents, and properties of the target compound and related analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Purity/Yield Key Features Reference
Target Compound Thiazole-thiophene 4-(Benzo[d][1,3]dioxol-5-yl), 5-bromo-thiophene-2-carboxamide ~437.3 (calculated) Not specified Bromine substituent, benzodioxole group
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole-nitrothiophene 3-methoxy-4-(trifluoromethyl)phenyl, nitro 453.4 (C₁₆H₁₀F₃N₃O₄S₂) 42% purity Nitro group (electron-withdrawing), trifluoromethyl group
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole-nitrothiophene 3,5-difluorophenyl, nitro 383.3 (C₁₄H₇F₂N₃O₃S₂) 99.05% purity Di-fluoro substituents (enhanced polarity)
D14 (Penta-dienamide derivative) Penta-2,4-dienamide Benzo[d][1,3]dioxol-5-yl, methylthio phenyl Not reported 13.7% yield High melting point (208.9–211.3°C)
Compound 85 (Thiazole-cyclopropane) Thiazole-cyclopropane 4-hydroxyphenyl, benzodioxol-5-yl Not reported 26% yield Cyclopropane carboxamide (conformational rigidity)
39l (Isoxazole-bromothiophene) Isoxazole-thiophene 4-bromothiophene, diethylaminophenyl ~409.3 (C₁₇H₁₆BrN₃O₂S) Not specified Bromothiophene with isoxazole core

Key Findings

Trifluoromethyl and fluoro groups () increase polarity and metabolic resistance compared to the benzodioxole group in the target compound .

Impact of Core Structure :

  • Thiazole-thiophene (target) vs. thiazole-nitrothiophene (): The nitro group may enhance antibacterial activity but reduce bioavailability due to higher reactivity .
  • Penta-dienamide () lacks the thiophene/thiazole scaffold, leading to distinct conformational properties and lower yields (~13–25%) .

Synthetic Challenges :

  • The target compound’s benzodioxole-thiazole motif requires multi-step coupling reactions, similar to ’s biphenyl-pyridinyl analog, which achieved >95% purity via HPLC .
  • ’s nitrothiophene derivatives showed variable purity (42% vs. 99%), highlighting substituent-dependent synthetic efficiency .

Physicochemical Properties: Melting Points: Benzodioxole-containing compounds (e.g., D14: 208–211°C) exhibit higher melting points than non-aromatic analogs, suggesting stronger intermolecular interactions . Lipophilicity: The benzodioxole group in the target compound may improve membrane permeability compared to polar substituents like hydroxyl or methoxy groups .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a thiazole ring, a benzo[d][1,3]dioxole moiety, and a bromothiophene group. Its molecular formula is C20H16BrN3O3SC_{20}H_{16}BrN_3O_3S with a molecular weight of approximately 426.33 g/mol. The structural complexity contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, particularly in breast cancer cell lines (MCF-7). Flow cytometry analysis indicated that it accelerates apoptosis in a dose-dependent manner, with significant suppression of tumor growth observed in murine models .
  • In Vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including U87 glioblastoma. The IC50 values were recorded at 25.72 ± 3.95 μM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
  • Case Studies : A study by Morais et al. (2023) reported that derivatives of similar compounds showed enhanced anticancer activity when combined with hydrazone moieties, suggesting that structural modifications could further improve efficacy .

Antimicrobial Activity

The compound also displays significant antimicrobial properties:

  • Bacterial Inhibition : It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 0.015 mg/mL against S. aureus, showcasing its potential as an effective antibacterial agent .
  • Selectivity : The compound selectively inhibits bacterial topoisomerase IV without affecting human topoisomerase II, which may reduce potential side effects associated with conventional antibiotics .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity data for this compound compared to related compounds:

Compound NameAnticancer IC50 (μM)Antibacterial MIC (mg/mL)Mechanism of Action
This compound25.72 ± 3.950.015Induces apoptosis; inhibits topoisomerase IV
4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(4-nitrobenzylidene)benzohydrazide0.31Not specifiedApoptosis induction
4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline45.2Not specifiedCytotoxicity against glioblastoma

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